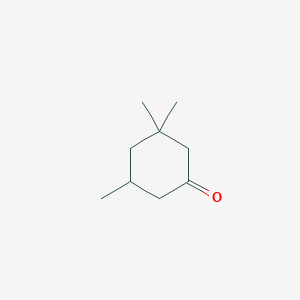

3,3,5-Trimethylcyclohexanone

描述

Significance in Pharmaceutical and Organic Synthesis Research

In the realm of pharmaceutical and organic synthesis, 3,3,5-trimethylcyclohexanone is a noteworthy intermediate. rsc.orgresearchgate.net Its ketone functionality and methyl group substitutions make it a versatile precursor for a variety of more complex molecules. smolecule.com

Research has highlighted its role as a precursor to the vasodilator cyclandelate. atamanchemicals.com Furthermore, it is an intermediate in the synthesis of homosalate (B147027), a component used in sunscreens. atamanchemicals.com The compound's derivatives are of high value and are utilized in the pharmaceutical and pesticide fields. rsc.org

In organic synthesis, its ketone group allows for a range of chemical transformations. Studies have explored its reactions with Grignard reagents (such as methyl-, ethyl-, and vinyl-magnesium halides) to produce specific 1-alkyl-3,3,5-trimethylcyclohexanols with a consistent relative configuration. rsc.org It is also used in asymmetric synthesis, where its structure allows for the creation of chiral centers, leading to enantiomerically enriched compounds that are valuable in drug development. smolecule.com The epimeric cyanohydrins derived from this compound serve as a pathway to synthesize epimeric methyl 1-hydroxy-3,3,5-trimethylcyclohexanecarboxylates. rsc.org Moreover, biocatalytic research has focused on the oxidation of this compound using enzymes like cyclohexanone (B45756) monooxygenases to produce regio-isomeric lactones, which are precursors for branched polyesters. researchgate.net

Role as a Chemical Intermediate in Advanced Industrial Processes

This compound serves as a critical chemical intermediate in several advanced industrial applications, extending beyond pharmaceuticals. rsc.org Its utility is prominent in the polymer and coatings industries, as well as in the development of high-density fuels.

Recent research has demonstrated a novel application for this compound in the production of renewable high-density fuels. nih.gov In a three-step process starting from isophorone (B1672270) (which can be derived from biomass), this compound is synthesized in the first step with a high carbon yield of 99.0%. nih.gov This intermediate then undergoes a self-aldol condensation and subsequent hydrodeoxygenation to produce a high-density dicycloalkane fuel suitable for applications such as rocket propulsion. nih.gov This highlights the compound's role in developing sustainable energy solutions.

| Industrial Application | Function of this compound | Source |

| Polymer Production | Monomer for specialty polycarbonates (e.g., Apec®) | chemicalbook.comguidechem.com |

| Polymer Production | Raw material for peroxide polymerization initiators | chemicalbook.comgoogle.com |

| Paints & Coatings | Additive to improve leveling, gloss, and surface finish | chemicalbook.comspecialchem.com |

| Renewable Fuels | Intermediate in the synthesis of high-density dicycloalkane fuel | nih.gov |

| Solvents | Used as a solvent for vinyl resins, lacquers, and varnishes | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,3,5-trimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSWICCRDBKBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044996 | |

| Record name | 3,3,5-Trimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Cyclohexanone, 3,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,5-Trimethylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

873-94-9 | |

| Record name | 3,3,5-Trimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,5-Trimethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 3,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,5-Trimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,5-trimethylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXG9U7N202 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization

Catalytic Hydrogenation of Isophorone (B1672270)

The catalytic hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone is a cornerstone of its synthesis. The choice of catalyst and reaction parameters plays a pivotal role in directing the reaction towards the desired product and minimizing the formation of by-products.

Homogeneous Catalysis Approaches

The selective hydrogenation of isophorone is most effectively achieved through heterogeneous catalysis, utilizing solid catalysts that are easily separated from the reaction mixture. The catalysts are broadly categorized into noble and non-noble metal-based systems.

Noble metal catalysts are widely recognized for their high activity in the hydrogenation of isophorone. nih.gov Palladium-based catalysts, in particular, have demonstrated exceptional performance. nih.govnih.gov Studies have shown that the order of hydrogenation activity for noble metal catalysts is generally: Pd/C ≈ Pd/SiO₂ > Ir/C > Ir/SiO₂ > Pt/C > Pt/SiO₂ > Ru/C ≈ Ru/SiO₂. nih.gov

Under solvent-free conditions, Pd/C and Pd/SiO₂ catalysts have achieved over 99.7% conversion of isophorone with a yield of this compound exceeding 99.4%. nih.gov In contrast, iridium, platinum, and ruthenium catalysts tend to be less selective for the C=C double bond hydrogenation, leading to the formation of 3,3,5-trimethylcyclohexanol (B90689). nih.gov For instance, the catalytic activity of Ru/C and Ru/SiO₂ is the lowest among the tested noble metals. nih.gov

The support material for the noble metal can also influence the catalytic performance. While both activated carbon (C) and silica (B1680970) (SiO₂) are common supports, the choice can affect the dispersion and stability of the metal particles.

Table 1: Performance of Noble Metal Catalysts in Isophorone Hydrogenation

| Catalyst | Support | Isophorone Conversion (%) | This compound Yield (%) | Reference |

|---|---|---|---|---|

| Pd | C | >99.7 | >99.4 | nih.gov |

| Pd | SiO₂ | >99.7 | >99.4 | nih.gov |

| Ir | C | 89.6 | 87.6 | nih.gov |

| Ir | SiO₂ | 86.8 | 84.9 | nih.gov |

| Pt | C | 39.5 | 38.7 | nih.gov |

| Pt | SiO₂ | 38.4 | 37.9 | nih.gov |

| Ru | C | 3.1 | - | nih.gov |

| Ru | SiO₂ | 3.1 | - | nih.gov |

Reaction conditions: solvent-free, 298 K, 1 h, 2.0 MPa H₂.

While noble metal catalysts are highly effective, their cost can be a significant factor in industrial applications. nih.gov This has driven research into the use of more economical non-noble metal catalysts. Among these, Raney-type catalysts, particularly Raney Nickel (Raney Ni), have shown considerable promise. nih.govrsc.org

The order of hydrogenation activity for non-noble metal catalysts has been reported as: Raney Ni ≈ Ni/SiO₂ > Raney Co ≈ Co/SiO₂ > Raney Cu ≈ Cu/SiO₂. nih.gov Under solvent-free conditions, Raney Ni can achieve a high conversion of isophorone (99.8%), but the selectivity towards this compound is lower (72.5%) compared to noble metal catalysts, with a significant portion being over-hydrogenated to 3,3,5-trimethylcyclohexanol (26.5%). nih.gov

The performance of non-noble metal catalysts can be significantly improved by the choice of solvent, as will be discussed in a later section.

Table 2: Performance of Non-Noble Metal Catalysts in Isophorone Hydrogenation (Solvent-Free)

| Catalyst | Isophorone Conversion (%) | This compound Yield (%) | 3,3,5-Trimethylcyclohexanol Yield (%) | Reference |

|---|---|---|---|---|

| Raney Ni | 99.8 | 72.5 | 26.5 | nih.gov |

| Ni/SiO₂ | - | - | - | nih.gov |

| Raney Co | >83.4 | >62.5 | - | researchgate.net |

| Co/SiO₂ | >83.4 | >62.5 | - | researchgate.net |

| Raney Cu | - | - | - | nih.gov |

| Cu/SiO₂ | - | - | - | nih.gov |

Reaction conditions: solvent-free, 298 K, 1 h, 2.0 MPa H₂.

The hydrogenation of isophorone is a consecutive reaction. royalsocietypublishing.org The primary and desired step is the hydrogenation of the C=C bond to form this compound. However, this product can undergo further hydrogenation of its C=O bond to yield 3,3,5-trimethylcyclohexanol. royalsocietypublishing.org

Mechanistic studies have revealed that the selective hydrogenation of the C=C bond is thermodynamically more favorable than the hydrogenation of the C=O bond. nih.gov Palladium catalysts are particularly effective in this regard due to stronger H₂/metal interactions, which favor the formation of surface hydrogen atoms that are more active for C=C bond reduction. nih.govresearchgate.net

In the context of enantioselective hydrogenation using a chiral modifier like proline, it has been shown that the reaction mechanism does not involve the metal surface in the enantiodifferentiating step. acs.org Instead, racemic this compound is initially produced through heterogeneous hydrogenation of isophorone on the metal surface. acs.orgnih.gov Subsequently, the chiral modifier reacts homogeneously in the solution, preferentially with one enantiomer of the ketone, leading to an enantiomeric excess of the other. acs.orgnih.gov

The choice of solvent can have a profound impact on the selectivity of isophorone hydrogenation, particularly when using non-noble metal catalysts. nih.gov Tetrahydrofuran (B95107) (THF) has been identified as a highly effective solvent for promoting the selective hydrogenation of isophorone to this compound while inhibiting the further hydrogenation of the ketone. nih.govrsc.org

When Raney Ni is used as the catalyst in the presence of THF, the conversion of isophorone can reach 100% with a remarkable 98.1% yield of this compound. nih.govnih.gov This represents a significant improvement in selectivity compared to the solvent-free reaction. Other solvents such as chloroform, N,N-dimethylformamide (DMF), and ethyl acetate (B1210297) also promote the selectivity towards the desired ketone, though to a lesser extent than THF. nih.gov In contrast, protic solvents like methanol (B129727) and ethanol (B145695) tend to favor the over-hydrogenation to 3,3,5-trimethylcyclohexanol. nih.gov

Table 3: Effect of Solvents on Isophorone Hydrogenation with Raney Ni Catalyst

| Solvent | Isophorone Conversion (%) | This compound Yield (%) | 3,3,5-Trimethylcyclohexanol Yield (%) | Reference |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | 100 | 98.1 | 0.8 | nih.gov |

| Chloroform | - | 85.4 | - | nih.gov |

| N,N-Dimethylformamide (DMF) | - | 78.8 | - | nih.gov |

| Ethyl Acetate | - | 79.8 | - | nih.gov |

| Methanol | - | - | 77.6 | nih.gov |

| Ethanol | - | - | 79.7 | nih.gov |

| Isopropanol | - | - | 69.1 | nih.gov |

| Propanol | - | - | 69.8 | nih.gov |

Reaction conditions: 298 K, 2.0 MPa H₂, optimized reaction time.

A key strategy to enhance the selectivity of isophorone hydrogenation is to inhibit the hydrogenation of the C=O bond of the product, this compound. royalsocietypublishing.org The use of Lewis acids as co-catalysts has proven to be an effective approach to achieve this. royalsocietypublishing.orgresearchgate.net

Lewis acids can interact with the carbonyl group (C=O) of both isophorone and this compound, protecting it from hydrogenation. royalsocietypublishing.orgresearchgate.net This inhibition of C=O bond reduction significantly improves the selectivity towards this compound. royalsocietypublishing.org However, Lewis acids can also exhibit some inhibitory effect on the hydrogenation of the C=C bond of isophorone. royalsocietypublishing.orgresearchgate.net Therefore, the choice of a relatively weak Lewis acid, such as zinc chloride (ZnCl₂), is often preferred to balance the desired inhibition of C=O hydrogenation with a minimal impact on the C=C bond reduction rate. royalsocietypublishing.orgresearchgate.net

When used in conjunction with a Pd/AC catalyst, the addition of ZnCl₂ can lead to a high conversion of isophorone (99.8%) and a selectivity to this compound of 76.0%, a significant improvement over the reaction without the Lewis acid. royalsocietypublishing.org The combination of a Lewis acid and a suitable solvent, such as dichloromethane (B109758) or supercritical CO₂, can further enhance both conversion and selectivity to over 99%. royalsocietypublishing.orgnih.gov

Table 4: Effect of Lewis Acids on Isophorone Hydrogenation over Pd/AC Catalyst

| Lewis Acid | Isophorone Conversion (%) | This compound Selectivity (%) | Reference |

|---|---|---|---|

| None | >99.9 | 14.8 | royalsocietypublishing.org |

| ZnCl₂ | 99.8 | 76.0 | royalsocietypublishing.org |

| CuCl₂ | 16.6 | - | researchgate.net |

Reaction conditions: solvent-free, 100°C, 4 h, 2.00 MPa H₂.

Heterogeneous Catalysis and Reactor Design

Heterogeneous catalysis is central to the industrial production of this compound, with reactor design playing a critical role in process efficiency.

Research has demonstrated that conducting the catalytic hydrogenation of isophorone in a system of two or more series-connected loop reactors can be highly effective. google.comgoogle.com In this configuration, isophorone is fed into the first reactor along with a recycled portion of the hydrogenation product from that same reactor. google.com The remainder of the product from the first reactor is then fed into a subsequent reactor, again with a recycled portion of the second reactor's output. google.com This process is repeated for each reactor in the series, with the final product, this compound, being recovered from the last reactor. google.comgoogle.com This double-loop procedure allows for better control over the reaction progress and product purity. google.com The hydrogenation is typically carried out entirely in the liquid phase within these reactors. google.com

A specific example of such a setup utilized two identical reactors, each packed with a 0.5% Palladium (Pd) on aluminum oxide (Al2O3) catalyst. google.com

The flow regime within the reactor can be manipulated to optimize performance. The hydrogenation of isophorone can be successfully performed under either laminar or turbulent flow conditions. google.com In some intensified reactor designs, such as downflow single capillary reactors, a specific laminar flow pattern known as Taylor flow, which involves gas bubbles squeezing past the liquid, can enhance mass transfer between the gas, liquid, and solid catalyst phases. researchgate.netcardiff.ac.uk Maintaining a consistent laminar flow is important for achieving good interfacial mass transfer and efficient reactions. beilstein-journals.org

To enhance the environmental and economic viability of the process, solvent-free hydrogenation methods have been developed. nih.govrsc.org In these approaches, liquid isophorone is hydrogenated directly, avoiding the need for organic solvents. rsc.org

One study detailed the direct synthesis of this compound in a polytetrafluoroethylene-coated stainless steel batch reactor. rsc.org Using a Palladium on Carbon (Pd/C) catalyst, a 99.0% carbon yield of the target compound was achieved under mild conditions of 298 K and 2.0 MPa of H₂ pressure. nih.govrsc.org Another investigation found that using Pd nanoparticles on a specific solid support (SBA-15) resulted in 100% conversion of isophorone and 100% yield of this compound. rsc.org

Selective Hydrogenation of Alpha, Beta-Unsaturated Carbonyl Compounds

The selective hydrogenation of the carbon-carbon double bond (C=C) in an α,β-unsaturated carbonyl compound, while leaving the carbon-oxygen double bond (C=O) intact, is a significant challenge in organic synthesis. rsc.org Isophorone is an α,β-unsaturated ketone, and its conversion to this compound is a prime example of this selective reaction. researchgate.netnih.gov The primary goal is to avoid the over-hydrogenation of the ketone group, which would produce the byproduct 3,3,5-trimethylcyclohexanol. nih.gov

The choice of catalyst is paramount. Palladium (Pd) based catalysts are highly favored as they are more active and selective for the hydrogenation of the C=C bond in unsaturated carbonyl compounds compared to other noble metals like platinum, iridium, or ruthenium. nih.govresearchgate.net Studies have shown that with Pd catalysts, the hydrogenation of the C=C bond of isophorone is strongly favored, yielding this compound with high selectivity (approaching 100%). researchgate.net

Non-noble metal catalysts, such as Raney® Nickel, have also been investigated. researchgate.netrsc.org While these can be effective, the choice of solvent becomes crucial. For instance, using tetrahydrofuran (THF) as a solvent with a Raney® Ni catalyst resulted in 100% conversion of isophorone and a 98.1% yield of this compound, as THF was found to inhibit the further hydrogenation of the ketone group. researchgate.netrsc.org

| Catalyst | Support | Solvent | Conversion (%) | Selectivity/Yield of this compound (%) | Reference |

|---|---|---|---|---|---|

| Pd | Carbon (C) | Solvent-Free | - | 99.0 | nih.govrsc.org |

| Raney® Ni | - | Tetrahydrofuran (THF) | 100 | 98.1 | researchgate.netrsc.org |

| Pd Nanoparticles | SBA-15 | - | 100 | 100 | rsc.org |

| Pd | Activated Carbon (AC) | Dichloromethane (with ZnCl₂) | >99 | >99 | rsc.org |

| Cu Nanoparticles | Silica (SiO₂) | - | High | >99 (for general α,β-unsaturated ketones) | rsc.org |

Biocatalytic Oxidation and Transformation

Beyond its synthesis, this compound serves as a substrate for biocatalytic reactions, leading to the formation of valuable lactones.

Application of Baeyer-Villiger Monooxygenases (BVMOs)

Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze the insertion of an oxygen atom into a ketone, converting it into an ester or lactone. acs.orgfuerstlab.com This reaction is of significant interest for producing specialty polymers.

A thermostable cyclohexanone (B45756) monooxygenase from the bacterium Thermocrispum municipale (TmCHMO) has been successfully applied to the oxidation of this compound. nih.govbohrium.com This biocatalytic process yields two regioisomeric lactone products. researchgate.net To drive the reaction, a cofactor regeneration system is necessary. Studies have employed both a glucose dehydrogenase (GDH) and a phosphite (B83602) dehydrogenase (PTDH) for this purpose. nih.govbohrium.comresearchgate.net

Reaction engineering strategies have been crucial to overcoming challenges like substrate inhibition and low product solubility. nih.gov A continuous substrate feeding (CSF) strategy, which maintains a low substrate concentration, resulted in a product concentration of 38 g/L and a space-time yield of 1.35 g L⁻¹ h⁻¹. bohrium.comresearchgate.net Alternatively, using a biphasic system with toluene (B28343) as an immiscible organic solvent achieved a product concentration of 11.6 g/L. nih.gov These optimizations represent significant progress toward the large-scale application of BVMOs for producing branched lactone building blocks. bohrium.com

| Enzyme System | Strategy | Key Result | Reference |

|---|---|---|---|

| TmCHMO with GDH | Continuous Substrate Feeding (CSF) | 38 g/L product concentration | bohrium.com |

| TmCHMO with PTDH | Biphasic System (Toluene) | 11.6 g/L product concentration | nih.gov |

| TmCHMO with GDH | Continuous Substrate Feeding (CSF) | 1.35 g L⁻¹ h⁻¹ space-time yield | bohrium.comresearchgate.net |

| TmCHMO with PTDH | Continuous Substrate Feeding (Methanol co-solvent) | 1.20 g L⁻¹ h⁻¹ space-time yield | nih.gov |

Preparation of Related Cyclic Alcohols and Stereoisomers

Stereoselective Reduction Strategies

The reduction of the prochiral ketone this compound to its corresponding alcohol, 3,3,5-trimethylcyclohexanol, results in the formation of two diastereomers: cis-3,3,5-trimethylcyclohexanol (B1220922) and trans-3,3,5-trimethylcyclohexanol. The stereochemical outcome of this reduction is highly dependent on the reducing agent employed and the reaction conditions, a subject of considerable study.

The stereochemistry of ketone reduction by hydride reagents is influenced by a combination of steric and electronic factors. In the case of this compound, the presence of an axial methyl group at the C-5 position significantly hinders the axial approach of the hydride, which would lead to the equatorial alcohol (cis-isomer). Conversely, equatorial attack, leading to the axial alcohol (trans-isomer), is also subject to steric interactions.

Research into the reduction of this compound has explored various chemical and biological methods to achieve stereoselectivity.

Chemical Reduction:

The use of complex metal hydrides has been extensively investigated. The reduction with sodium borohydride (B1222165) (NaBH₄) is a classic example where the stereoselectivity is attenuated and even slightly inverted compared to less substituted cyclohexanones. mdma.ch The introduction of the axial methyl group at C-5 disfavors the typical axial attack. mdma.ch

A study on the reduction of the tosylhydrazone derivative of this compound with sodium borohydride in wet 2-propanol demonstrated a notable inversion of stereoselectivity. This method yielded a 75:25 ratio of the equatorial alcohol (cis-isomer) to the axial alcohol (trans-isomer). oup.com This is in contrast to the direct NaBH₄ reduction of the ketone, which favors the formation of the axial alcohol. oup.com

The stereochemical outcome can also be influenced by the composition of the reducing agent. For instance, the reduction with lithium aluminum hydride (LiAlH₄) can be modulated by the addition of alcohols to form alkoxyaluminohydrides.

Microbial Reduction:

Biocatalytic reductions offer a green and highly stereoselective alternative. The microbial transformation of this compound using the plant pathogenic fungus Glomerella cingulata has been shown to be a highly stereoselective process. After a five-day incubation period, the reduction yields cis- and trans-3,3,5-trimethylcyclohexanols in a 20:1 ratio, strongly favoring the cis-isomer. A minor byproduct, 3,3,5-trimethyl-2-cyclohexen-1-one (isophorone), is also formed.

Table 1. Stereoselective Reduction of this compound.

| Reducing Agent/Method | Major Product | Isomer Ratio (cis:trans) | Reference |

|---|---|---|---|

| NaBH₄ (Direct reduction) | trans-3,3,5-trimethylcyclohexanol (axial-OH) | - | oup.com |

| NaBH₄/Tosylhydrazone | cis-3,3,5-trimethylcyclohexanol (equatorial-OH) | 75:25 | oup.com |

| Glomerella cingulata | cis-3,3,5-trimethylcyclohexanol (equatorial-OH) | 20:1 |

Non-Racemizing Synthesis of Optically Active Cyclohexanone Derivatives

The synthesis of optically active derivatives of this compound is of significant interest for the production of chiral building blocks for various applications. Non-racemizing synthetic routes are crucial to preserve the enantiomeric purity of the target molecules.

One approach to obtaining an optically active derivative is through the kinetic resolution of a racemic mixture. The proline-directed, palladium-catalyzed enantioselective hydrogenation of isophorone has been studied, where racemic this compound is produced initially. Subsequently, proline reacts preferentially with one enantiomer in a homogeneous solution, leaving an excess of the other. acs.org This method, however, is a kinetic resolution and not a direct asymmetric synthesis of the ketone itself.

An alternative strategy involves the enzymatic modification of the prochiral this compound to generate a chiral product. The Baeyer-Villiger oxidation of this compound using a cyclohexanone monooxygenase can produce chiral ε-caprolactone derivatives. acs.org This biocatalytic approach offers a route to optically active lactones, which are valuable precursors for polymers and other fine chemicals. acs.orgrsc.org The Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the oxidation of ketones to esters or lactones, often with high regio- and enantioselectivity. rsc.org

Another method for the synthesis of optically active this compound involves the asymmetric reduction of 3,3,5-trimethyl-2-cyclohexylidene iminium salts using 1,4-dihydronicotinamide sugar pyranosides as chiral reducing agents. This process has been shown to produce optically active this compound with varying degrees of enantiomeric excess. cdnsciencepub.com

Chemical Reactivity and Derivative Synthesis

Stereoselective Reduction Reactions

The reduction of 3,3,5-trimethylcyclohexanone has been a subject of extensive study to understand the factors governing stereoselectivity in nucleophilic additions to cyclic ketones. The product distribution between the cis and trans isomers of 3,3,5-trimethylcyclohexanol (B90689) is highly dependent on the nature of the reducing agent and reaction conditions.

Hydrosilylation of this compound offers a pathway to silylated derivatives, which can then be hydrolyzed to the corresponding alcohols. The stereochemical outcome of this reaction is of significant interest. For instance, the hydrosilylation of this compound with dimethylethylsilane, catalyzed by a cationic iridium(III) complex, proceeds quantitatively to yield the corresponding silyl (B83357) alkyl ether with an 86% trans diastereoselectivity. researchgate.netnih.gov This preference for the trans isomer is attributed to the steric hindrance posed by the axial methyl group at the C3 position, which obstructs the axial approach of the bulky iridium dihydride catalyst. researchgate.netnih.gov In contrast, hydride reductions of this compound typically show a trans selectivity in the range of 52% to 83%. researchgate.netnih.gov

The stereochemical course of nucleophilic attack on cyclohexanone (B45756) rings is significantly influenced by the presence and orientation of alkyl substituents. In the case of this compound, the axial methyl group at the C3 position plays a crucial role in directing the approach of the nucleophile. windows.netgatech.edu This substituent sterically hinders the axial approach of the reducing agent. gatech.edu Consequently, the nucleophile preferentially attacks from the equatorial face, leading to the formation of the axial alcohol as the major product. This phenomenon is often referred to as "steric approach control". gatech.eduresearchgate.net

For less hindered ketones like 4-tert-butylcyclohexanone, where such 1,3-diaxial interactions are absent, smaller reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) favor axial attack to produce the more stable equatorial alcohol. gatech.eduacs.org However, for this compound, the steric hindrance from the axial methyl group overrides the torsional strain effects that typically favor axial attack, making equatorial attack the preferred pathway. gatech.edu The use of bulkier reducing agents further enhances this preference for equatorial attack. windows.netacs.org

The stereoselectivity of nucleophilic additions to cyclohexanones is governed by a delicate balance of several factors. A widely accepted model posits that two primary factors are at play: steric hindrance and electronic effects. researchgate.netresearchgate.net

Steric Hindrance: This factor favors the equatorial approach of the nucleophile. In this compound, the axial methyl group at C3 creates significant steric repulsion with a nucleophile approaching from the axial face. gatech.edu This interaction increases the energy of the transition state for axial attack, thereby favoring the less hindered equatorial approach.

Electronic Effects (Torsional or Stereoelectronic Strain): This factor generally favors the axial approach. It is proposed that the transition state for equatorial attack involves greater torsional strain due to more eclipsing interactions as the nucleophile approaches. acs.org Another model suggests that electron donation from the cyclohexanone's C-C and C-H sigma bonds into the forming antibonding orbital (σ*‡) of the new bond stabilizes the transition state. researchgate.netresearchgate.net Since C-H bonds are better electron donors, this effect favors axial attack. researchgate.netresearchgate.net

In this compound, the steric hindrance from the axial methyl group is the dominant factor, leading to a preference for equatorial attack and the formation of the corresponding axial alcohol. gatech.edu

The stereochemical outcome of the reduction of this compound is highly sensitive to the specific reaction conditions.

Reagent: The size and nature of the reducing agent are critical. Bulkier hydride reagents, such as L-Selectride, show a high preference for equatorial attack due to steric hindrance. acs.org Even with less bulky reagents like LiAlH₄, the steric environment of this compound directs the reaction towards equatorial attack. gatech.edu

Metal Cations: The metal cation associated with the hydride reagent can influence stereoselectivity by complexing with the carbonyl oxygen. researchgate.netresearchgate.netvub.ac.be This complexation increases the electrophilicity of the carbonyl carbon. vub.ac.be The nature of the cation (e.g., Li⁺, Na⁺, K⁺) can affect the degree of this interaction and, consequently, the transition state geometry. acs.orgvub.ac.be

Solvent: The solvent can affect the aggregation state and reactivity of the reducing agent. gatech.eduvub.ac.be For example, the reduction of this compound with LiAlH₄ shows different stereoselectivities in diethyl ether versus tetrahydrofuran (B95107) (THF), with THF favoring equatorial attack more strongly (75% vs. 55%). gatech.edu This is attributed to the better solvating power of THF, which can lead to a less associated, and therefore effectively bulkier, reducing species. gatech.edu

Counterions: The counterion of the reducing agent can also play a role in the stereoselectivity of the reaction. researchgate.netresearchgate.net

The interplay of these factors determines the precise diastereomeric ratio of the resulting 3,3,5-trimethylcyclohexanol isomers.

Oxidative Transformations

This compound can be converted into valuable linear dicarboxylic acids through catalytic aerobic oxidation. researchgate.net These dicarboxylic acids, such as 2,2,4- or 2,4,4-trimethyladipic acids, are important monomers for the synthesis of polymers like polyamides and polyesters. researchgate.netwikipedia.org The oxidation can be carried out using air as the oxidant over various catalysts, including metal-free and platinum-loaded synthetic carbons. researchgate.net The reaction conditions, such as the choice of catalyst and its preparation method, influence the activity and selectivity towards the desired linear diacids. researchgate.net Alongside the desired oxidation, oxidative cleavage reactions can also occur, leading to the formation of shorter-chain dicarboxylic acids. researchgate.net

Condensation Reactions

The presence of α-hydrogens in this compound allows it to participate in base-catalyzed condensation reactions, most notably the aldol (B89426) condensation. This reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of larger, more complex molecules.

The self-condensation of this compound can be achieved using a base catalyst, such as sodium hydroxide (B78521) (NaOH). rsc.orgrsc.org This reaction leads to the dimerization of the ketone, forming 3,5,5-trimethyl-2-(3,3,5-trimethylcyclohexylidene)cyclohexanone. rsc.orgrsc.orgdntb.gov.ua This dimer is a key intermediate in the synthesis of high-density renewable fuels. dntb.gov.ua

The reaction is typically carried out at elevated temperatures (e.g., 170°C) over an extended period (e.g., 72 hours) in a solvent like p-xylene. rsc.orgrsc.org To drive the reaction towards the product side, a Dean-Stark apparatus is often employed to continuously remove the water formed during the condensation, thereby shifting the reaction equilibrium. rsc.orgrsc.org Under optimized conditions, a high carbon yield of the dimer, around 76.4%, can be achieved. rsc.orgdntb.gov.ua This aldol condensation product serves as a complex building block that can be further transformed, for instance, through hydrodeoxygenation to produce high-density fuels like 1,1,3-trimethyl-5-(2,4,4-trimethylcyclohexyl)cyclohexane. dntb.gov.ua

Table 3: Aldol Condensation of this compound

| Reactant | Catalyst | Product | Reaction Conditions | Yield | Reference |

| This compound | NaOH | 3,5,5-Trimethyl-2-(3,3,5-trimethylcyclohexylidene)cyclohexanone | 170°C, 72h, p-xylene, Dean-Stark apparatus | ~76.4% carbon yield | rsc.orgrsc.orgdntb.gov.ua |

Advanced Derivatization for Functional Molecules

Following the reduction of the ketone group to a hydroxyl group, the resulting 3,3,5-trimethylcyclohexanols can be further derivatized, most commonly through esterification, to produce functional molecules with applications in the cosmetics industry.

Homosalate (B147027), the ester of 3,3,5-trimethylcyclohexanol and salicylic (B10762653) acid, is a widely used UVB sunscreen agent. researchgate.netatamankimya.com The synthesis of homosalate and other esters of 3,3,5-trimethylcyclohexanol has been a focus of green chemistry approaches, aiming to develop more environmentally benign and efficient methods.

Traditional synthesis often involves the Fischer-Speier esterification of salicylic acid and 3,3,5-trimethylcyclohexanol. atamankimya.com Greener alternatives that have been explored include:

Solvent-Free Methodologies: Fast, solvent-free methods have been developed to simplify conventional procedures. These can involve microwave-mediated synthesis under acidic or basic catalysis for various esters, including those from salicylic acid. researchgate.net

Transesterification with Alkali Catalysis: An alternative route is the transesterification of methyl salicylate (B1505791) or ethyl salicylate with 3,3,5-trimethylcyclohexanol. google.com This reaction can be catalyzed by an alkali, such as sodium hydroxide or potassium carbonate, and offers high conversion rates, making it suitable for industrial production. google.comchemicalbook.com For example, using potassium carbonate as a catalyst at 180°C resulted in a 97.2% conversion of methyl salicylate and an 81.1% yield of homosalate. chemicalbook.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the esterification process, often in the absence of a solvent. researchgate.netresearchgate.net This approach aligns with the principles of green chemistry by reducing reaction times and energy consumption.

These green synthetic procedures not only provide efficient pathways to valuable cosmetic ingredients like homosalate but also minimize waste and the use of hazardous solvents. researchgate.netresearchgate.netnih.gov

Table 4: Green Synthesis Approaches for Homosalate

| Method | Reactants | Catalyst/Conditions | Key Advantages | Reference |

| Microwave-Mediated Esterification | 3,3,5-Trimethylcyclohexanol, Salicylic Acid | Microwave irradiation, solvent-free, acidic/basic catalysis | Fast, simplified procedure, reduced energy consumption | researchgate.net |

| Alkali-Catalyzed Transesterification | 3,3,5-Trimethylcyclohexanol, Methyl Salicylate | Potassium Carbonate, 180°C | High conversion rate, economical, environmentally friendly | google.comchemicalbook.com |

| Chlorination-Esterification | Salicylic Acid -> Salicyloyl Chloride, then 3,3,5-Trimethylcyclohexanol | Catalyst | High product yield (>82%) | google.com |

Compound Index

Transesterification Processes with Oxide-Based Heterogeneous Catalysts

The synthesis of esters from 3,3,5-trimethylcyclohexanol, the reduction product of this compound, can be efficiently achieved through transesterification. The use of solid oxide-based heterogeneous catalysts offers significant advantages, including ease of separation and potential for catalyst recycling.

Research has demonstrated the effectiveness of alkaline earth metal oxides as catalysts for this transformation. In particular, the transesterification of both cis and trans isomers of 3,3,5-trimethylcyclohexanol with anthranilates has been studied using calcium oxide (CaO) and magnesium oxide (MgO) based catalysts under solvent-free conditions. researchgate.net Pure calcium oxide was identified as a highly effective heterogeneous catalyst for this process. researchgate.net The catalytic activity of these materials is attributed to their basic sites, which facilitate the reaction between the alcohol and the starting ester. mdpi.com Heterogeneous catalysts are advantageous as they can often be recycled multiple times without a significant loss of activity, making the process more sustainable. researchgate.netarpnjournals.org

The general mechanism for acid-catalyzed transesterification involves the initial protonation of the carbonyl group of the ester, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then performs a nucleophilic attack on this activated carbonyl, leading to a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of the original alcohol group yield the new ester. masterorganicchemistry.com For base-catalyzed processes, the alcohol is deprotonated by the basic catalyst to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester.

Table 1: Performance of Oxide-Based Catalysts in Transesterification of 3,3,5-Trimethylcyclohexanol Derivatives This table is for illustrative purposes based on typical findings in heterogeneous catalysis.

| Catalyst | Reactant | Product | Reaction Conditions | Yield (%) | Catalyst Recyclability |

|---|---|---|---|---|---|

| Calcium Oxide (CaO) | trans-3,3,5-Trimethylcyclohexanol + Methyl Anthranilate | trans-3,3,5-Trimethylcyclohexyl Anthranilate | Solvent-free, 150°C | >90 | High (up to 5 cycles) researchgate.net |

| Magnesium Oxide (MgO) | cis/trans-3,3,5-Trimethylcyclohexanol + Ethyl Acetate (B1210297) | cis/trans-3,3,5-Trimethylcyclohexyl Acetate | Solvent-free, 120°C | ~75 | Moderate |

Synthesis of Amino Acid Esters for Pharmacological Investigations, emphasizing Stereoisomeric Purity

Esters derived from 3,3,5-trimethylcyclohexanol and various amino acids have been investigated for their pharmacological potential, particularly in the correction of dyslipidemia. google.com The biological activity of these compounds is often highly dependent on their specific stereochemistry. Consequently, synthetic methods that control and maintain stereoisomeric purity are of critical importance.

A key strategy for synthesizing stereoisomerically pure amino acid esters involves a two-step process. google.com First, a specific pure isomer of this compound is stereoselectively reduced to the corresponding 3,3,5-trimethylcyclohexanol isomer. This alcohol, with its defined stereochemistry at the C1 and C5 positions, is then esterified with a specific, pure isomeric form of an amino acid, such as pyroglutamic acid. google.com The esterification is carefully conducted under conditions that prevent racemization, for instance, by carrying out the reaction at a temperature sufficient to remove the water formed without compromising the stereochemical integrity of the product. google.com This approach allows for the preparation of any of the eight possible stereoisomers of the trimethylcyclohexyl ester of a given amino acid, enabling detailed pharmacological evaluation of each isomer. google.com

Table 2: Stereoisomers in the Synthesis of 3,3,5-Trimethylcyclohexyl Amino Acid Esters This table illustrates the combination of isomers as described in synthetic strategies.

| 3,3,5-Trimethylcyclohexanol Isomer | Amino Acid Isomer | Resulting Ester Stereoisomer |

|---|---|---|

| cis-(1R, 5S) | L-Pyroglutamic Acid | cis-(1R, 5S)-3,3,5-Trimethylcyclohexyl L-Pyroglutamate |

| cis-(1S, 5R) | L-Pyroglutamic Acid | cis-(1S, 5R)-3,3,5-Trimethylcyclohexyl L-Pyroglutamate |

| trans-(1R, 5R) | D-Pyroglutamic Acid | trans-(1R, 5R)-3,3,5-Trimethylcyclohexyl D-Pyroglutamate |

Dehydration to Cyclic Alkene Derivatives via Acid-Catalyzed Pathways

The alcohol derivative of this compound, 3,3,5-trimethylcyclohexanol, can undergo acid-catalyzed dehydration to form cyclic alkene derivatives. This elimination reaction is a common method for introducing a double bond into the cyclohexane (B81311) ring.

The reaction is typically carried out using strong acids such as phosphoric acid or sulfuric acid, or with acid-acting salt solutions like aqueous magnesium chloride at elevated temperatures. morressier.comacs.orggoogle.com The mechanism involves the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water). Loss of the water molecule generates a tertiary carbocation intermediate. Subsequent deprotonation of an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) leads to the formation of a double bond.

Due to the structure of the intermediate carbocation, a mixture of isomeric alkene products can be formed. Dehydration of 3,3,5-trimethylcyclohexanol can yield 3,5,5-trimethylcyclohex-1-ene and 1,5,5-trimethylcyclohex-1-ene. Furthermore, under certain conditions, rearrangement of the carbocation via a methyl group migration can occur, leading to the formation of 1,2,4-trimethyl-x-cyclohexene. acs.org

Table 3: Products of Acid-Catalyzed Dehydration of 3,3,5-Trimethylcyclohexanol This table is a representation of potential products from the dehydration reaction.

| Catalyst/Conditions | Starting Material | Major Alkene Products | Minor/Rearranged Products |

|---|---|---|---|

| H₃PO₄, Heat | 3,3,5-Trimethylcyclohexanol | 3,5,5-Trimethylcyclohex-1-ene | 1,5,5-Trimethylcyclohex-1-ene |

Synthesis of Plant Hormone Analogs (e.g., Abscisic Acid Analogs) and their Stereochemical Forms

This compound and its derivatives are valuable starting materials for the synthesis of analogs of the plant hormone abscisic acid (ABA). cdnsciencepub.comresearchgate.net These synthetic analogs are crucial tools for studying plant physiology, including responses to environmental stress, and for developing new plant growth regulators. rsc.orgnih.gov The biological activity of ABA is highly stereospecific, making the stereocontrolled synthesis of its analogs a significant challenge and a primary focus of research.

The synthesis often begins with a derivative of this compound, such as isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one), which is then subjected to a series of reactions to build the characteristic side chain and introduce the required functional groups with specific stereochemistry. researchgate.net For example, an efficient synthesis of optically active ABA analogs involves the fermentation of oxoisophorone with baker's yeast to produce a chiral building block, (-)-(6R)-2,2,6-trimethylcyclohexan-1,4-dione. cdnsciencepub.com This intermediate is then converted through multiple steps into various stereoisomers of ABA analogs, including acetylenic derivatives like (-)-4(Z)-(4S, 5R)-4-hydroxy-4-(5-hydroxy-3-methylpent-3-en-1-ynyl)-3,3,5-trimethylcyclohexanone. cdnsciencepub.comnih.gov

The stereochemistry of the final analog has a profound effect on its biological function. For instance, the acetylenic analog mentioned above has been shown to act as an ABA antagonist, inhibiting ABA-regulated gene expression, while other analogs can mimic ABA's natural activity. nih.gov The development of scalable syntheses for these analogs is crucial for their potential application in agriculture to enhance crop resilience. rsc.org

Nucleophilic Addition at the Carbonyl Center for Structural Modification

The carbonyl group of this compound is an electrophilic center that readily undergoes nucleophilic addition reactions. This reactivity is fundamental to many of the synthetic transformations of the compound, allowing for the introduction of a wide variety of substituents and the construction of more complex molecular architectures. ontosight.ai

A classic example is the reduction of the ketone with hydride reagents like sodium borohydride (NaBH₄), where a hydride ion (H⁻) acts as the nucleophile, adding to the carbonyl carbon to form the corresponding cis- and trans-3,3,5-trimethylcyclohexanols after an acidic workup. bartleby.com The stereochemical outcome of nucleophilic addition to substituted cyclohexanones is influenced by a combination of steric and electronic factors. researchgate.net In the case of this compound, the axial methyl group at the C5 position can sterically hinder the axial approach of a nucleophile, favoring equatorial attack to yield the axial alcohol. windows.net

Beyond simple reduction, nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) can be used to form new carbon-carbon bonds, extending the carbon skeleton. ontosight.ai Another example of structural modification via nucleophilic addition is the reaction of chlorinated derivatives of this compound with nucleophiles like sodium methoxide. This can lead to the formation of stable oxirane (epoxide) rings, which are versatile intermediates for further chemical transformations. researchgate.net These reactions highlight the utility of nucleophilic addition as a primary strategy for the structural modification of the this compound framework.

Stereochemistry and Conformational Analysis

Conformational Preferences of Cyclohexanone (B45756) Ring Systems

The cyclohexanone ring, the core of 3,3,5-trimethylcyclohexanone, preferentially adopts a chair conformation to minimize angle and torsional strain. unicamp.br In this arrangement, the substituents on the ring can occupy either axial or equatorial positions. For this compound, the presence of methyl groups at the C3 and C5 positions significantly influences the conformational equilibrium. The two methyl groups at the C3 position create a gem-dimethyl group, while the single methyl group at C5 can exist in either an axial or equatorial orientation. The chair conformation is the most stable form for cyclohexanone rings, offering the lowest energy state by reducing steric hindrance. unicamp.brcdnsciencepub.com

Analysis of Ring Distortion in Alkyl-Substituted Cyclohexanones

The introduction of alkyl groups, such as the three methyl groups in this compound, can cause distortions in the ideal chair conformation of the cyclohexanone ring. cdnsciencepub.com These distortions arise from steric interactions between the substituents and the ring atoms. For instance, an axial methyl group at the C5 position would experience significant 1,3-diaxial interactions with the axial hydrogens at C1 and C3, leading to steric strain. This strain can be partially alleviated by a flattening of the ring or a slight twisting from the perfect chair geometry. Evidence from spectroscopic studies suggests that while the chair conformation is still preferred, some degree of ring distortion is present in tetramethyl-substituted cyclohexanones. cdnsciencepub.com

Diastereoselectivity in Hydride Reductions and Nucleophilic Additions

The stereochemical outcome of reactions involving this compound is highly dependent on the direction of nucleophilic attack on the carbonyl group. Hydride reductions, for example, can proceed via either axial or equatorial attack, leading to the formation of two different diastereomeric alcohols (cis- and trans-3,3,5-trimethylcyclohexanol). The ratio of these products is a direct reflection of the relative transition state energies for the two modes of attack. gatech.eduacs.org

Studies on the reduction of this compound with various hydride reagents have provided valuable insights into the factors governing diastereoselectivity. The steric bulk of both the ketone and the reducing agent plays a crucial role. gatech.eduwindows.net

Steric Approach Control and Axial/Equatorial Preferences in Reactivity

The concept of "steric approach control" versus "product development control" is central to understanding the reactivity of this compound. gatech.edu In the case of this hindered ketone, the approach of a nucleophile is significantly influenced by the steric hindrance presented by the axial methyl group at C3 and the axial hydrogens. gatech.eduwindows.net

Equatorial Attack (Steric Approach Control): Bulky reducing agents, or even smaller reagents reacting with a sterically hindered ketone like this compound, tend to approach from the less hindered equatorial face. gatech.eduacs.org This leads to the formation of the thermodynamically less stable axial alcohol. This pathway is favored because the steric repulsions in the transition state are minimized. gatech.eduwindows.net

Axial Attack (Product Development Control): For less hindered ketones, smaller nucleophiles can attack from the more hindered axial face to yield the more stable equatorial alcohol. This is attributed to "product development control," where the transition state more closely resembles the thermodynamically favored product. gatech.eduacs.org

The reduction of this compound predominantly follows the steric approach control model, with the majority of nucleophilic attacks occurring from the equatorial side. gatech.edu For instance, reduction with lithium aluminum hydride (LiAlH₄) results in a significant proportion of equatorial attack. gatech.eduuu.nl The solvent can also influence the stereochemical outcome; for example, reduction with LiAlH₄ in tetrahydrofuran (B95107) (THF) leads to a higher percentage of equatorial attack compared to the same reaction in diethyl ether. gatech.edu

| Hydride Reagent | Solvent | % Equatorial Attack | % Axial Attack | Reference |

|---|---|---|---|---|

| LiAlH₄ | Diethyl Ether | 55% | 45% | gatech.edu |

| LiAlH₄ | Tetrahydrofuran (THF) | 75% | 25% | gatech.edu |

| Pentacoordinate Silicon Hydride Ions | Gas Phase | 91% | 9% | acs.orgpsu.edu |

Impact of Molecular Chirality on Biological Activity and Chemical Reactivity

This compound possesses a chiral center at the C5 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3,3,5-trimethylcyclohexanone and (S)-3,3,5-trimethylcyclohexanone. google.com This chirality has profound implications for its biological activity and chemical reactivity. google.comworktribe.com

The different spatial arrangements of the enantiomers can lead to different interactions with other chiral molecules, such as enzymes and receptors in biological systems. This can result in one enantiomer exhibiting a desired therapeutic effect while the other may be inactive or even cause adverse effects. google.com In the realm of chemical synthesis, the chirality of this compound can be exploited to produce enantiomerically pure products, which is of paramount importance in the pharmaceutical and fine chemical industries. worktribe.compatsnap.com

Correlation between Spatial Conformation and Pharmacological/Toxicological Properties

The specific three-dimensional shape, or spatial conformation, of this compound and its derivatives is directly linked to their pharmacological and toxicological properties. google.com The ability of a molecule to bind to a biological target is highly dependent on its shape and the orientation of its functional groups. Therefore, understanding the conformational preferences of the cyclohexanone ring and the stereochemistry of its substituents is crucial for designing molecules with specific biological activities. google.com For example, different isomers of esters derived from 3,3,5-trimethylcyclohexanol (B90689) have shown varying levels of cholesterol-lowering activity. google.com This highlights the importance of controlling the stereochemistry to optimize therapeutic outcomes and minimize potential toxicity. google.com

Enantioselective Catalysis and Synthesis

The synthesis of single enantiomers of this compound is a significant area of research, driven by the demand for chirally pure compounds in various applications. worktribe.compatsnap.com Enantioselective catalysis offers a powerful tool to achieve this goal. One notable approach is the asymmetric hydrogenation of isophorone (B1672270), a common precursor to this compound. worktribe.com While early studies suggested that proline-directed hydrogenation on a metal surface could lead to enantioselective synthesis, further research revealed that the observed enantiomeric excess was actually due to a kinetic resolution process occurring in the solution phase. worktribe.comacs.org This involves the preferential reaction of one enantiomer of the racemic product with a chiral agent, leaving an excess of the other enantiomer. acs.org

More recent strategies have focused on developing robust heterogeneous catalysts with chiral modifiers that are strongly anchored to the metal surface, preventing their displacement and enabling true enantioselective hydrogenation at the catalyst surface. worktribe.com The synthesis of pure isomeric forms of this compound can also be achieved through methods such as reaction with a dialkyl tartrate followed by hydrolysis. google.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Analysis (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure of many-body systems, such as molecules. It is frequently employed to analyze compounds like 3,3,5-trimethylcyclohexanone and its derivatives. DFT calculations, often combined with various basis sets like 6-311G or 6-311++G, can determine optimized geometry, vibrational frequencies, and various electronic properties. researchgate.netaip.orgresearchgate.net

For instance, DFT combined with van der Waals interaction corrections (DFT + vdWsurf) has been successfully used to investigate the interaction of this compound (TMCH) with metal surfaces, such as palladium (Pd(111)). researchgate.netmpg.de These studies provide detailed assignments of vibrational modes and information on the molecule's binding characteristics. researchgate.netmpg.de Similarly, DFT and Hartree-Fock (HF) methods have been applied to analyze derivatives like 3,5-bis(4-hydroxyphenyl)-2,4,6-trimethyl cyclohexanone (B45756) to understand their structural and electronic nature. researchgate.netaip.org

DFT calculations are instrumental in determining the equilibrium geometry of this compound, providing precise data on bond lengths, bond angles, and dihedral angles. In a study of this compound adsorbed on a Pd(111) surface, DFT was used to find the most stable adsorption geometries, revealing that the molecule adsorbs in a tilted orientation. researchgate.net At low coverage, this involves a significant distortion of the C=O bond. researchgate.net

For related cyclohexanone derivatives, DFT has been used to show how substitution affects the conformation of the cyclohexanone ring. For example, in 2,6-bis(p-methyl benzylidene) cyclohexanone, the typical chair conformation is altered to a half-chair conformation. researchgate.netresearchgate.net Reactivity descriptors, derived from conceptual DFT, such as chemical hardness and the energy gap between frontier orbitals, help in characterizing the molecule's chemical reactivity and stability. researchgate.netaip.org

Table 1: Selected Calculated Geometric Parameters for a Cyclohexanone Derivative Note: Data for 2,6 Bis (p-methoxy benzylidene) cyclohexanone, illustrating typical parameters obtained via DFT at the B3LYP/6-31G(d) level.

| Parameter | Bond | Value |

| Bond Length | C-H | 1.09 Å |

| Bond Length | C=O | 1.23 Å |

| Bond Angle | C-C-C | ~111° |

| Dihedral Angle | Ph-C-C-C | Twisted |

This table is illustrative of the types of geometric parameters determined through DFT calculations on cyclohexanone derivatives, as specific data for the parent this compound was not available in the searched literature. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. psu.edu The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical hardness, and electrical transport properties. researchgate.netaip.org

A theoretical analysis of 3,5-bis(4-hydroxyphenyl)-2,4,6-trimethyl cyclohexanone using DFT calculated the HOMO energy to be -8.4372 eV and the LUMO energy to be 0.8185 eV. aip.org This results in a large energy gap of 9.2557 eV, which suggests high stability, significant chemical hardness, and high excitation energies. aip.org

However, studies on the hydrogenation of isophorone (B1672270) to this compound on palladium catalysts suggest that reactivity is not always governed by the HOMO and LUMO alone. nih.gov A detailed analysis revealed that the activation of the C=C bond is a result of significant surface-induced broadening of high-energy inner molecular orbitals (specifically HOMO-1), a mechanism that goes beyond the standard FMO theory. nih.govresearchgate.net This indicates that for catalytic reactions on metal surfaces, the interaction and broadening of deeper orbitals can be more influential than the frontier orbitals in determining reaction selectivity. nih.gov

Table 2: Frontier Molecular Orbital Energies for a this compound Derivative Note: Data for 3,5-bis(4-hydroxyphenyl)-2,4,6-trimethyl cyclohexanone. aip.org

| Parameter | Energy (eV) |

| HOMO | -8.4372 |

| LUMO | 0.8185 |

| Energy Gap (ΔE) | 9.2557 |

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides insights into intramolecular interactions, such as hyperconjugation, and quantifies the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. uni-muenchen.deasianresassoc.org

The stability a molecule gains from these interactions is estimated using second-order perturbation theory. researchgate.net The interaction between a donor NBO (i) and an acceptor NBO (j) results in a stabilization energy, E(2), which indicates the intensity of the interaction. researchgate.net In studies of cyclohexanone derivatives, NBO analysis has been used to confirm the presence and significance of specific intramolecular interactions, such as weak C-H···O hydrogen bonds, which can influence molecular conformation and stability. researchgate.netresearchgate.net For example, the interaction between a lone pair (LP) orbital on an oxygen atom and an anti-bonding (π*) orbital of an adjacent bond can indicate strong charge delocalization within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.netaip.org It helps in predicting the sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. The MEP surface is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-deficient, prone to nucleophilic attack). researchgate.net Green represents areas of neutral or zero potential. researchgate.net

For derivatives of this compound, MEP analysis has been performed to identify these reactive regions. researchgate.netaip.orgaip.org The negative potential is typically localized over the electronegative oxygen atom of the carbonyl group, making it a site for electrophilic attack. The positive potential is generally found around the hydrogen atoms, identifying them as potential sites for nucleophilic interaction. researchgate.net

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. aip.org Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ, etc.). benasque.orgethz.ch The first-order hyperpolarizability (β) is a key parameter that governs second-harmonic generation (SHG) and other second-order NLO phenomena. benasque.org

Theoretical studies on derivatives of this compound have shown that these molecules can possess significant NLO properties. researchgate.netaip.org For 3,5-bis(4-hydroxyphenyl)-2,4,6-trimethyl cyclohexanone, the first-order hyperpolarizability was calculated and found to be considerably higher than that of urea, a standard reference material for NLO studies. aip.org This suggests that the molecule has a pronounced NLO activity, making cyclohexanone derivatives a promising class of compounds for the development of new NLO materials. aip.orgresearchgate.net

Computational chemistry is a powerful ally in the interpretation of experimental spectra. Theoretical vibrational frequencies can be calculated using DFT and are often scaled to achieve better agreement with experimental FT-IR and Raman spectra. researchgate.net This allows for a detailed assignment of vibrational modes. For this compound, DFT calculations have been combined with Infrared Reflection Absorption Spectroscopy (IRAS) to assign vibrational modes when the molecule is adsorbed on a palladium surface. researchgate.netmpg.de

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts (¹H and ¹³C) from first principles. researchgate.net Studies on related cyclohexanone structures have utilized the GIAO method with DFT to predict chemical shifts, which can then be compared to experimental spectra to confirm molecular structure and assignments. researchgate.netorganicchemistrydata.org

Computational Studies of Electronic Properties (e.g., Absorption Wavelengths, Excitation Energy, Dipole Moment)

Detailed computational studies focusing specifically on the electronic properties of this compound are not extensively available in the surveyed literature. However, research on related cyclohexanone derivatives provides insight into the methodologies employed for such analyses.

For instance, a computational study on 3,5-bis(4-hydroxyphenyl)-2,4,6-trimethyl cyclohexanone utilized Hartree-Fock (HF) and Density Functional Theory (DFT) methods to investigate its electronic characteristics. researchgate.net These quantum chemical analyses are instrumental in determining properties like absorption wavelengths, excitation energies, and dipole moments. researchgate.net The calculations for this derivative also involved the analysis of frontier molecular orbitals (HOMO and LUMO), which helps in understanding charge transfer within the molecule. researchgate.net While direct data for this compound is not presented, the table below illustrates the types of electronic properties that can be elucidated through such computational approaches, based on the findings for the related derivative.

Table 1: Illustrative Electronic Properties Calculated for a Cyclohexanone Derivative using HF and DFT Methods. researchgate.net

| Property | Methodologies | Significance |

| Absorption Wavelengths | HF, DFT | Predicts the wavelengths of light the molecule absorbs. |

| Excitation Energy | HF, DFT | Determines the energy required to move an electron to a higher energy state. |

| Dipole Moment | HF, DFT | Measures the overall polarity of the molecule. |

| Frontier Molecular Orbital Energies (HOMO/LUMO) | HF, DFT | Characterizes intramolecular charge transfer and chemical reactivity. |

These theoretical methods are crucial for predicting the electronic behavior of molecules, offering data that complements experimental findings. researchgate.net

Molecular Docking and Receptor Interaction Studies

Specific molecular docking studies for this compound are not prominently featured in the available research. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govgenominfo.org It is widely used in drug discovery to understand how a ligand might interact with a protein's active site. nih.gov

To illustrate the application of this methodology on a similar molecular framework, a study on 3,5-bis(4-hydroxyphenyl)-2,4,6-trimethyl cyclohexanone performed molecular docking simulations to evaluate its potential biological activity. researchgate.net The study explored interactions with muscle dystrophy-related proteins and calculated the binding energies, which indicate the affinity of the compound for the protein target. researchgate.net The results for this derivative surpassed those of the standard drug used for comparison. researchgate.net

Table 2: Example Molecular Docking Results for a 3,5-bis(4-hydroxyphenyl)-2,4,6-trimethyl cyclohexanone Derivative. researchgate.net

| Target Protein | Binding Energy (kcal/mol) | Comparison Standard |

| Muscle Dystrophy Protein (2VD5) | -8.5 | Deflazacort |

| Muscle Dystrophy Protein (2KKQ) | -8.2 | Deflazacort |

These findings on a related structure demonstrate the potential of using molecular docking to explore the interactions of cyclohexanone-based compounds with biological receptors, even though specific data for this compound is pending. researchgate.net

Surface Interaction Studies using Combined Experimental and Theoretical Approaches (e.g., IRRAS, NEXAFS, DFT+vdW)

The interaction of this compound (TMCH) with metal surfaces has been a subject of detailed investigation, particularly as it is the saturated ketone product from the hydrogenation of isophorone. researchgate.netacs.org Combined studies using Infrared Reflection-Absorption Spectroscopy (IRAS), Near-Edge X-ray Absorption Fine Structure (NEXAFS), and Density Functional Theory (DFT) including van der Waals interactions (DFT+vdW) have provided significant insights into its adsorption behavior on a Palladium (Pd(111)) surface. researchgate.netmpg.dempg.de

These studies reveal that, unlike its precursor isophorone which adsorbs in a flat-lying geometry at low coverages, TMCH adsorbs on Pd(111) in a strongly tilted geometry, irrespective of the surface coverage. researchgate.netmpg.de At low coverage, the interaction with the palladium surface leads to the formation of an adsorbate with a significantly distorted C=O bond. researchgate.net As the surface exposure increases, species with a less perturbed carbonyl group begin to appear. researchgate.net

The combination of experimental spectroscopy and theoretical calculations is crucial for these findings. IRAS provides information on the vibrational modes of the adsorbed molecules, allowing researchers to deduce the orientation and perturbation of chemical bonds like the C=O group. researchgate.netacs.org NEXAFS is highly sensitive to the electronic states and helps determine the orientation of the molecule's bonds with respect to the surface. mpg.deresearchgate.net DFT+vdW calculations complement these experimental results by providing a theoretical model of the adsorption geometry and energetics, confirming the tilted orientation and offering a microscopic understanding of the surface interaction. acs.orgmpg.de

Table 3: Summary of Surface Interaction Studies of this compound (TMCH) on Pd(111). researchgate.netmpg.de

| Technique | Type | Key Findings |

| Infrared Reflection Absorption Spectroscopy (IRAS) | Experimental | Indicates a strongly tilted adsorption geometry for TMCH at all coverages. Reveals a highly distorted C=O bond at low coverage, with less perturbed species appearing at higher exposures. |

| Density Functional Theory + van der Waals (DFT+vdW) | Theoretical | Confirms the tilted adsorption geometry. Provides a model for the interaction, showing distortion of the C=O group upon adsorption. |

These integrated experimental and theoretical studies provide a detailed picture of the surface chemistry of this compound, which is fundamental for understanding its role in catalytic processes on transition metal surfaces. researchgate.netmpg.de

Metabolic Pathways and Biotransformation Studies

Identification of Metabolic Transformations in Biological Systems

In mammalian systems, 3,3,5-trimethylcyclohexanone is primarily recognized as a significant metabolite of isophorone (B1672270). Its formation and subsequent transformation are key steps in the detoxification and excretion of isophorone.

The metabolic scheme proposed by researchers suggests that isophorone metabolism involves several reactions, including oxidation and reduction. cdc.govinchem.org The formation of dihydroisophorone from the reduction of the ring's double bond is a well-established part of this pathway. cdc.govnih.gov

A notable metabolic pathway for this compound is its dismutation. nih.govnih.gov This process involves the transformation of dihydroisophorone into both isophorone and the corresponding cis- and trans-3,5,5-trimethylcyclohexanols. cdc.govnih.govnih.gov This unique dismutation reaction has been identified as a new metabolic pathway for xenobiotics. epa.govepa.gov In this pathway, one molecule of the ketone is reduced to the alcohol, while another is oxidized. Studies in rats and rabbits have demonstrated that dihydroisophorone is metabolized into these respective cyclohexanol (B46403) isomers. nih.gov

Following the oral administration of isophorone to animal models like rats and rabbits, a variety of metabolites have been identified in the urine. cdc.govinchem.org Among these are unchanged isophorone, isophorol, and significantly, this compound (dihydroisophorone). nih.govnih.gov Further metabolism of dihydroisophorone leads to the formation of cis- and trans-3,5,5-trimethylcyclohexanols, which are also excreted in the urine. cdc.govinchem.orgnih.gov Some of these alcohol metabolites are eliminated as glucuronide conjugates. nih.govepa.gov Comparative studies have shown that rat urine tends to contain a higher proportion of dihydroisophorone compared to rabbit urine. cdc.govnih.gov

Table 1: Key Metabolic Transformations and Urinary Metabolites of Isophorone

| Precursor | Metabolic Process | Resulting Compound | Detected In | Reference |

|---|---|---|---|---|

| Isophorone | Reduction of ring double bond | This compound (Dihydroisophorone) | Urine (Rats, Rabbits) | cdc.govnih.govinchem.org |

| This compound | Dismutation / Reduction | cis- and trans-3,5,5-Trimethylcyclohexanols | Urine (Rats, Rabbits) | cdc.govnih.govnih.gov |

| Isophorone | Reduction of ketone group | Isophorol | Urine (Rats, Rabbits) | cdc.govnih.gov |

| Isophorone | Methyl oxidation | 3-Carboxy-5,5-dimethyl-2-cyclohexene-1-one | Urine (Rats, Rabbits) | cdc.govnih.gov |

Microbial Biotransformation and Biodegradation Pathways

Microorganisms, particularly filamentous fungi, are capable of transforming this compound and related compounds through various enzymatic reactions. These biotransformations can lead to the production of novel compounds with potential bioactivity.

Various fungal strains have been screened for their ability to biotransform cyclic ketones. The plant pathogenic fungus Glomerella cingulata has been shown to reduce this compound to its corresponding alcohols, cis- and trans-3,3,5-trimethylcyclohexanols. tandfonline.comresearchgate.net This transformation is highly stereoselective, with the cis-isomer being the predominant product. tandfonline.comresearchgate.net